molecular formula C8H6FNO2 B1378278 (6-Fluoro-1,3-benzoxazol-2-yl)methanol CAS No. 1394041-04-3

(6-Fluoro-1,3-benzoxazol-2-yl)methanol

Cat. No.: B1378278
CAS No.: 1394041-04-3
M. Wt: 167.14 g/mol
InChI Key: CFCIMGDSLBUEQD-UHFFFAOYSA-N
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Description

(6-Fluoro-1,3-benzoxazol-2-yl)methanol is a chemical compound with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol . It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. The presence of a fluorine atom at the 6th position and a hydroxymethyl group at the 2nd position of the benzoxazole ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-1,3-benzoxazol-2-yl)methanol typically involves the reaction of 2-aminophenol with fluorinated aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and 6-fluorobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction mixture is heated to facilitate the formation of the benzoxazole ring, followed by the reduction of the resulting intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-1,3-benzoxazol-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-fluoro-1,3-benzoxazol-2-carboxylic acid.

    Reduction: Formation of 6-fluoro-1,3-benzoxazol-2-ylmethane.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Fluoro-1,3-benzoxazol-2-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Fluoro-1,3-benzoxazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-1,3-benzoxazol-2-yl)methanol
  • (6-Bromo-1,3-benzoxazol-2-yl)methanol
  • (6-Iodo-1,3-benzoxazol-2-yl)methanol

Uniqueness

(6-Fluoro-1,3-benzoxazol-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications.

Properties

IUPAC Name

(6-fluoro-1,3-benzoxazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCIMGDSLBUEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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